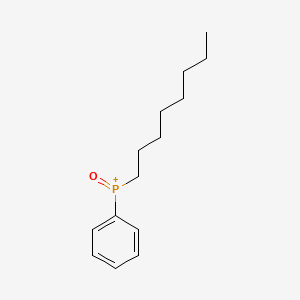

Octyl(phenyl)phosphine oxide

Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of organophosphorus chemistry, which gained significant momentum during the mid-20th century. The systematic exploration of phosphine oxides began as researchers recognized their potential as versatile ligands and extraction agents. The synthesis and characterization of this compound specifically represents an advancement in the design of bifunctional organophosphorus compounds that combine aliphatic and aromatic substituents to achieve desired solubility and coordination properties.

The compound's development was influenced by the growing understanding of phosphine oxide chemistry, particularly the recognition that these compounds serve as excellent Lewis bases due to the partial negative charge at the oxygen atom. Early research into phosphine oxides revealed their exceptional stability and their ability to form stable complexes with various metal ions, properties that made them attractive for specialized applications in analytical chemistry and industrial processes.

Historical documentation indicates that the preparation methods for this compound follow established protocols for organophosphine oxide synthesis, typically involving the oxidation of the corresponding tertiary phosphine. The oxidation process, often carried out using hydrogen peroxide or atmospheric oxygen, transforms the phosphine precursor into the desired phosphine oxide through the formation of the characteristic phosphorus-oxygen double bond.

The compound's emergence coincided with increased interest in selective extraction processes and the development of specialized ligands for metal separation applications. Research conducted at various national laboratories and academic institutions contributed to understanding the fundamental properties of this compound and its potential applications in complex chemical systems.

Significance in Organophosphorus Chemistry

This compound occupies a crucial position within organophosphorus chemistry due to its unique structural characteristics and chemical behavior. The compound exemplifies the principles of rational molecular design, where specific substituents are strategically incorporated to achieve desired properties. The presence of both an octyl group and a phenyl ring creates a molecular architecture that balances lipophilicity with coordination capability, making it particularly valuable for applications requiring selective interactions with metal species.

The significance of this compound extends to its role as a model compound for understanding phosphine oxide chemistry. The tetrahedral geometry around the phosphorus center, combined with the polar phosphorus-oxygen bond, creates a molecular environment conducive to Lewis base behavior. This property is fundamental to the compound's ability to coordinate with various metal ions and participate in complex formation reactions.

Research has demonstrated that this compound exhibits remarkable thermal stability, maintaining structural integrity up to temperatures of approximately 200°C before decomposition occurs. This thermal resilience makes it suitable for applications involving elevated temperatures and harsh chemical environments. The compound's stability profile contributes to its utility in industrial processes where robust chemical performance is essential.

The molecular structure of this compound influences its solubility characteristics, with the compound showing preferential solubility in organic solvents while maintaining limited water solubility. This solubility profile is particularly advantageous for liquid-liquid extraction applications, where selective partitioning between aqueous and organic phases is required.

Within the broader context of organophosphorus chemistry, this compound serves as an important reference compound for studying structure-activity relationships. Comparative studies with related phosphine oxides, such as trioctylphosphine oxide and diphenylphosphine oxide, have provided valuable insights into how structural modifications affect chemical behavior and application performance.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. According to PubChem classification, the compound's International Union of Pure and Applied Chemistry name is octyl-oxo-phenylphosphanium, reflecting its ionic character and specific structural arrangement. This nomenclature accurately captures the compound's essential structural features while conforming to standardized chemical naming protocols.

The compound is classified within multiple chemical categories based on its structural and functional characteristics. Primarily, it belongs to the organophosphine oxide family, a subset of organophosphorus compounds characterized by the presence of a phosphorus-oxygen double bond. The presence of both aliphatic and aromatic substituents further classifies it as a mixed-substituted phosphine oxide, distinguishing it from symmetrically substituted analogues.

The classification system for this compound also encompasses its functional properties. As a Lewis base, the compound is categorized among coordination compounds capable of donating electron pairs to electron-deficient species. This classification is fundamental to understanding its chemical reactivity and potential applications in coordination chemistry.

From a structural perspective, this compound is classified as a tertiary phosphine oxide, indicating that the phosphorus atom is bonded to three carbon-containing substituents in addition to the oxygen atom. This structural classification distinguishes it from primary and secondary phosphine oxides, which possess different bonding patterns and consequently different chemical properties.

The compound's classification extends to its physical properties, with characterization data indicating specific boiling point, flash point, and vapor pressure values that define its handling and storage requirements. The boiling point of 340.5°C at 760 mmHg and flash point of 159.8°C classify it as a thermally stable compound with moderate volatility characteristics.

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 340.5 | °C at 760 mmHg | |

| Flash Point | 159.8 | °C | |

| Vapor Pressure | 0.000168 | mmHg at 25°C | |

| LogP | 4.23 | - | |

| Exact Mass | 238.149 | Da |

The systematic classification of this compound provides essential information for researchers and practitioners working with this compound. Understanding its position within the broader framework of organophosphorus chemistry enables informed decision-making regarding its selection for specific applications and facilitates comparison with structurally related compounds. The comprehensive nomenclature and classification system ensures accurate identification and communication within the scientific community, supporting continued research and development efforts involving this important organophosphorus compound.

Propriétés

IUPAC Name |

octyl-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTXGZXIWXOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453085 | |

| Record name | Octyl(phenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107694-27-9 | |

| Record name | Octyl(phenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of octylphosphine with phenylphosphine oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include the use of solvents and purification steps to obtain the desired product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Octyl(phenyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.

Reduction: Reduction of this compound can yield the corresponding phosphine.

Substitution: The compound can participate in substitution reactions where the octyl or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as trichlorosilane and aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include different phosphine oxides, phosphines, and substituted derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Octyl(phenyl)phosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is employed in the study of biological systems, particularly in the extraction and separation of biomolecules.

Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent.

Industry: This compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which octyl(phenyl)phosphine oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Octyl(phenyl)-N,N-diisobutylcarbamoylmethyl Phosphine Oxide (CMPO)

- Structure : CMPO (Figure 1) shares the octyl(phenyl)phosphine oxide backbone but incorporates a carbamoylmethyl group (-CH₂C(O)NR₂), enhancing its chelation capabilities .

- Applications :

- CMPO is a cornerstone of the TRUEX process for separating transuranic elements (e.g., Pu, Am) and lanthanides from nitric acid waste .

- It exhibits superior extraction efficiency for trivalent actinides (e.g., Am³⁺) compared to this compound due to its dual functional groups (phosphine oxide and carbamoyl) .

- Limitations: Higher solubility in ionic liquids (e.g., [BMIM][PF₆]) necessitates additional nitrate ions (NO₃⁻) for charge balance, complicating process design .

Tributyl Phosphate (TBP)

Triphenyl Phosphine Oxide

Comparison with Functional Analogues

N,N,N',N'-Tetraoctyl Diglycolamide (TODGA)

Hydroxy/Alkoxy Phenyl Phosphine Oxides

Octyl Isopropylphosphonate

Performance Data and Research Findings

Table 1: Key Properties of this compound and Analogues

Research Highlights:

- Zirconium Extraction: this compound, when combined with TBP, achieves >90% Zr⁴⁺ extraction from 3 M HNO₃, outperforming CMPO in certain acidic conditions .

- Ionic Liquid Compatibility : CMPO requires nitrate ions for charge balance in [BMIM][PF₆], whereas this compound operates without additives but with lower efficiency .

Activité Biologique

Overview

Octyl(phenyl)phosphine oxide (OPPO), with the molecular formula C₁₄H₂₃OP, is an organophosphorus compound recognized for its diverse applications in chemistry and biology. Its unique structure, comprising an octyl group and a phenyl group attached to a phosphine oxide moiety, allows it to interact with various biological systems, influencing biochemical processes and cellular functions.

OPPO exhibits significant biochemical activity, particularly in the extraction and separation of biomolecules. It forms stable complexes with trivalent actinides and lanthanides, making it valuable in radiochemistry and environmental studies. Its interactions with enzymes and proteins facilitate various biochemical reactions, impacting cellular metabolism and signaling pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₃OP |

| Solubility | Soluble in organic solvents |

| Stability | Thermally stable up to 200 °C; decomposes at higher temperatures |

| Interaction Mechanism | Binds to enzymes, modulating their activity |

Cellular Effects

Research indicates that OPPO influences several cellular processes. It has been shown to affect gene expression and cellular metabolism by altering protein stability and function. For instance, OPPO can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity.

Case Study: Enzyme Inhibition

In laboratory studies, OPPO was found to inhibit the activity of certain phosphatases, leading to altered signaling pathways in cancer cells. This inhibition suggests potential therapeutic applications in cancer treatment by modulating tumor cell proliferation.

The mechanism by which OPPO exerts its biological effects involves its ability to bind selectively to biomolecules. This binding alters the structure and function of these molecules, leading to changes in enzymatic activity and cellular responses.

- Inhibition of Enzymes : By binding to active sites of enzymes.

- Activation of Receptors : Modulating receptor activity through conformational changes.

Dosage Effects in Animal Models

Studies on the dosage effects of OPPO in animal models reveal that its biological activity is dose-dependent. At low concentrations, OPPO exhibits minimal effects on cellular functions, while higher concentrations can lead to significant alterations in cell viability and function.

Table 2: Dosage Effects of this compound

| Dose (µM) | Observed Effect |

|---|---|

| 1 | Minimal impact on cell viability |

| 10 | Moderate inhibition of enzyme activity |

| 50 | Significant reduction in cell viability |

| 100 | Induction of apoptosis |

Metabolic Pathways

OPPO is involved in various metabolic pathways, interacting with key enzymes that regulate metabolic flux. Its modulation of enzyme activity can lead to changes in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within biological systems, OPPO is transported through specific transporters and binding proteins. These interactions determine its localization within cells, influencing its biological efficacy.

Subcellular Localization

The localization of OPPO within cellular compartments is guided by targeting signals and post-translational modifications. This localization is crucial for its interaction with specific molecular targets.

Comparative Analysis with Similar Compounds

When compared to similar organophosphorus compounds such as triphenylphosphine oxide and octylphosphine oxide, OPPO demonstrates unique properties due to the combination of both octyl and phenyl groups. This structural diversity allows for a broader range of biological interactions.

Table 3: Comparison with Similar Compounds

| Compound | Unique Feature |

|---|---|

| Triphenylphosphine oxide | Highly lipophilic; used as a ligand |

| Octylphosphine oxide | Linear structure; less steric hindrance |

| This compound | Combination of aliphatic and aromatic groups |

Q & A

Q. What experimental strategies are recommended for synthesizing octyl(phenyl)phosphine oxide with high purity?

Synthesis typically involves organophosphorus coupling reactions. For example, alkynylation of H-phosphines with ethynylbenziodoxolones under mild conditions (e.g., room temperature) can yield derivatives like this compound . To ensure purity (>98%), column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is advised. Post-synthesis characterization should include P NMR to confirm phosphorus bonding and GC-MS to verify molecular weight .

Q. How should researchers mitigate health risks when handling this compound in the lab?

Due to its organophosphate-like reactivity, avoid contact with reducing agents (e.g., hydrides) to prevent phosphine gas release . Use PPE (gloves, goggles, fume hoods) and implement strict protocols for spills: neutralize acidic byproducts with bicarbonate solutions and isolate contaminated materials. Delayed toxicity effects necessitate post-exposure medical monitoring, including kidney function tests .

Q. What analytical methods are critical for characterizing this compound and its intermediates?

- Structural Confirmation : H/P NMR to identify phenyl and octyl substituents.

- Purity Assessment : HPLC with UV detection (λ = 220–260 nm) or elemental analysis for phosphorus content.

- Thermal Stability : TGA to evaluate decomposition temperatures, which influence storage conditions .

Advanced Research Questions

Q. How can the metal ion extraction efficiency of this compound (CMPO) be optimized in ionic liquid (IL) systems?

CMPO’s efficiency in ILs like [BMIM][PF6] depends on nitrate anion concentration and pH. For lanthanide extraction, maintain a nitric acid concentration ≥3 M to facilitate [M(NO)] complexation. Kinetic studies show extraction equilibrium is reached in 15–30 minutes. Compare with synergistic agents (e.g., TODGA) to enhance selectivity for actinides .

Q. What computational approaches are used to model the coordination chemistry of this compound with f-block elements?

Density functional theory (DFT) simulations reveal covalent bonding between lanthanide 4f-orbitals and the phosphoryl oxygen. XAS (X-ray absorption spectroscopy) can validate charge transfer mechanisms. For example, Eu(III)-CMPO complexes show distinct EXAFS spectra for P=O→Eu coordination, aiding in ligand design for separation processes .

Q. How do conflicting data on phosphine oxide reactivity with oxidizers impact experimental design?

While partial oxidation releases toxic phosphorus oxides (e.g., PO), conflicting reports exist on reaction thresholds. Design experiments with in situ FTIR to monitor gas-phase products (e.g., PO) and use controlled oxygen flow rates (<0.5 L/min) to mitigate runaway reactions. Cross-reference safety data from organophosphate analogs to establish risk boundaries .

Q. What methodologies resolve contradictions in solvent compatibility for this compound-based extraction systems?

Some studies report phase instability in polar solvents (e.g., methanol), while others suggest improved solubility with co-solvents like dodecane. Systematic solubility screens (e.g., Hansen solubility parameters) and microfluidic phase-separation assays can identify optimal solvent blends. For IL systems, prioritize hydrophobic ILs to minimize aqueous phase cross-contamination .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.